3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
3-[(5E)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (CAS: 1164551-10-3) is a rhodanine-derived thiazolidinone compound with a molecular formula of C₁₄H₁₃NO₄S₂ and a molecular weight of 323.387 g/mol . Its structure features a 1,3-thiazolidin-4-one core substituted with a 4-methoxybenzylidene group at the 5-position, a thioxo group at the 2-position, and a propanoic acid moiety at the 3-position. The (5E) configuration indicates the stereochemistry of the exocyclic double bond. Key physical properties include a melting point of 122–124°C (reported for structurally similar compounds) , a density of ~1.45 g/cm³, and moderate polarity due to the carboxylic acid and sulfur-containing functional groups . This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of multi-target ligands for metabolic disorders such as diabetes mellitus .
Properties
IUPAC Name |
3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-19-10-4-2-9(3-5-10)8-11-13(18)15(14(20)21-11)7-6-12(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFAZZXBOAKXHR-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 337.4 g/mol
Structure
The structural representation highlights the thiazolidinone core with a methoxyphenyl substituent, which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that thiazolidinone derivatives, including the compound , exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to this compound showed superior antibacterial activity against several Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The most active analogs displayed MIC values ranging from 0.004 to 0.045 mg/mL against various bacterial strains.
- Bacterial Strains Tested : Included Staphylococcus aureus, Escherichia coli, and Enterobacter cloacae.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| 8 | 0.004 | 0.008 | E. cloacae |
| 11 | 0.011 | 0.030 | S. aureus |
| 12 | 0.015 | 0.020 | B. cereus |
The antibacterial mechanism is hypothesized to involve inhibition of key enzymes such as MurB in E. coli, which is critical for bacterial cell wall synthesis.
Antifungal Activity
In addition to antibacterial properties, the compound also exhibits antifungal activity. It has been shown to be effective against various fungi with MIC values comparable to those of established antifungal agents.
Key Findings:
- Most Sensitive Fungi : Trichoderma viride
- Most Resistant Fungi : Aspergillus fumigatus
| Compound | MIC (mg/mL) | Fungal Strain |
|---|---|---|
| 15 | 0.004 | T. viride |
| 10 | 0.060 | A. fumigatus |
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays revealed varying degrees of toxicity against normal human cells (MRC5). The results indicated that while some derivatives were potent antimicrobial agents, they also displayed cytotoxic effects that warrant further investigation.
Study on Thiazolidinone Derivatives
A comprehensive study published in the journal Molecules evaluated a series of thiazolidinone derivatives, including our compound of interest. The study concluded that modifications on the thiazolidinone scaffold significantly influenced both antibacterial and antifungal activities.
Clinical Relevance
Given the rising resistance to conventional antibiotics, compounds like This compound present promising alternatives for developing new antimicrobial agents.
Comparison with Similar Compounds
Arylidene Substituent Variations
- Pyridinyl Derivatives: 2-[(5E)-4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (C₁₂H₁₀N₂O₃S₂, MW: 294.34 g/mol) replaces the 4-methoxyphenyl group with a 3-pyridinyl moiety. 2-[(5E)-4-Oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (C₁₂H₁₀N₂O₃S₂, MW: 294.34 g/mol) exhibits similar properties but with altered electronic effects due to the para-pyridinyl substitution .
- Electron-Withdrawing Groups: 3-[(5Z)-5-[(4-Nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (C₁₃H₁₀N₂O₅S₂, MW: 354.36 g/mol) incorporates a nitro group, enhancing electrophilicity and reactivity in Michael addition reactions .
Functional Group Modifications
- Ester Derivatives: Ethyl ester analogs (e.g., ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate) exhibit improved cell permeability compared to carboxylic acids due to reduced polarity .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Melting point inferred from structurally similar compounds .
Research Findings
- Synthetic Routes: The target compound is synthesized via Knoevenagel condensation of 2,4-thiazolidinedione with 4-methoxybenzaldehyde, followed by alkylation with 3-chloropropanoic acid . Similar derivatives are prepared using aldehydes with varied electronic profiles (e.g., nitro, pyridinyl) .
- Biological Evaluation: Antidiabetic Activity: The 4-methoxyphenyl derivative demonstrates dual PPAR-γ/α-glucosidase inhibitory activity (IC₅₀: 12.3 μM for PPAR-γ), outperforming non-methoxy analogs . Antimicrobial Potential: Thiophene-substituted analogs exhibit moderate antibacterial activity (MIC: 32 μg/mL against S. aureus) due to enhanced membrane penetration .
- Structure-Activity Relationships (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
